molecular formula C12H7ClINO B1421731 2-Chloro-5-(3-iodobenzoyl)pyridine CAS No. 1187169-80-7

2-Chloro-5-(3-iodobenzoyl)pyridine

Cat. No.: B1421731
CAS No.: 1187169-80-7
M. Wt: 343.55 g/mol
InChI Key: VGRQKYJUDUJCSS-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-iodobenzoyl)pyridine is an organic compound with the molecular formula C12H7ClINO It is a derivative of pyridine, substituted with a chloro group at the second position and an iodinated benzoyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-iodobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 3-iodobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the desired product. The reaction mixture is often heated to promote the reaction and achieve a higher yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-iodobenzoyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Coupling Products: Biaryl compounds or other complex structures.

    Reduction Products: Alcohol derivatives of the original compound.

Scientific Research Applications

2-Chloro-5-(3-iodobenzoyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-iodobenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-iodopyridine: Similar structure but lacks the benzoyl group.

    3-Iodo-2-chlorobenzoyl chloride: Similar functional groups but different core structure.

    5-Chloro-2-iodopyridine: Similar halogen substitution pattern but different positions.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClINO/c13-11-5-4-9(7-15-11)12(16)8-2-1-3-10(14)6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRQKYJUDUJCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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